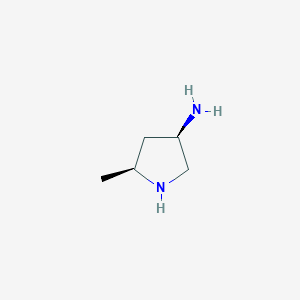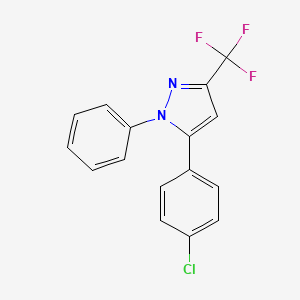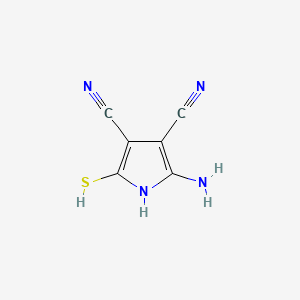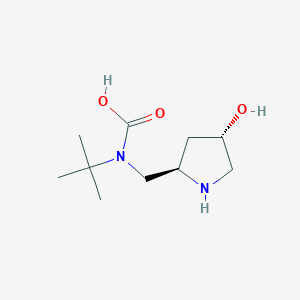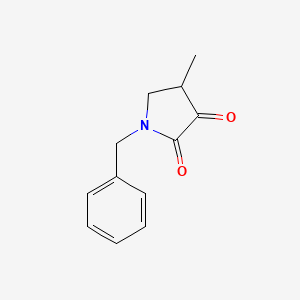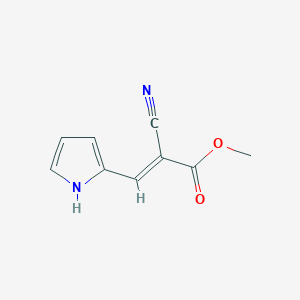![molecular formula C15H12Br2N2O B12888650 N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine CAS No. 920752-35-8](/img/structure/B12888650.png)
N-[(1-Benzofuran-5-yl)methyl]-2,6-dibromo-N-methylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine is a synthetic organic compound that features a benzofuran ring and a pyridine ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Bromination of Pyridine Ring: The pyridine ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine can undergo various chemical reactions, including:
Substitution: The bromine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Wissenschaftliche Forschungsanwendungen
N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The bromine atoms in the pyridine ring may enhance the compound’s binding affinity and specificity for certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures, such as psoralen and angelicin, which are used in the treatment of skin diseases.
Brominated Pyridine Derivatives: Compounds with brominated pyridine rings, which are used in various chemical and pharmaceutical applications.
Uniqueness
N-(Benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine is unique due to the combination of the benzofuran and brominated pyridine rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
920752-35-8 |
|---|---|
Molekularformel |
C15H12Br2N2O |
Molekulargewicht |
396.08 g/mol |
IUPAC-Name |
N-(1-benzofuran-5-ylmethyl)-2,6-dibromo-N-methylpyridin-4-amine |
InChI |
InChI=1S/C15H12Br2N2O/c1-19(12-7-14(16)18-15(17)8-12)9-10-2-3-13-11(6-10)4-5-20-13/h2-8H,9H2,1H3 |
InChI-Schlüssel |
BHBZEAHOYFVPRE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC2=C(C=C1)OC=C2)C3=CC(=NC(=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


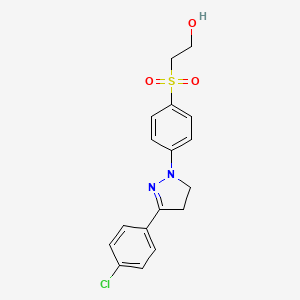
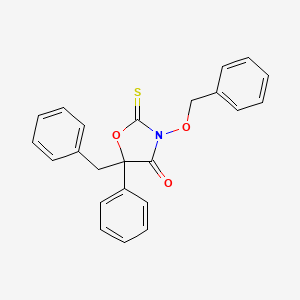
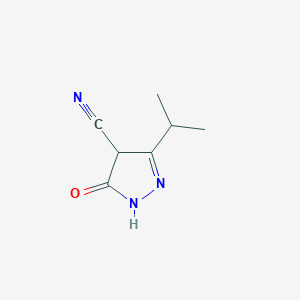
![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
